REACTION_SMILES
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[Al+3:2].[CH2:12]([CH3:13])[O:14][C:15](=[O:16])[c:17]1[nH:18][c:19]([CH3:23])[c:20]([CH3:22])[cH:21]1.[CH3:5][C:6](=[O:7])[O:8][C:9](=[O:10])[CH3:11].[Cl-:1].[Cl-:3].[Cl-:4].[Cl:25][CH:26]([Cl:27])[CH3:28].[OH2:24]>>[CH3:5][C:6](=[O:7])[c:21]1[c:17]([C:15]([O:14][CH2:12][CH3:13])=[O:16])[nH:18][c:19]([CH3:23])[c:20]1[CH3:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cc(C)c(C)[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(Cl)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
|
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Type
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product
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Smiles
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CCOC(=O)c1[nH]c(C)c(C)c1C(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |